Cas no 465-11-2 (Gamabufotalin)

Gamabufotalin structure
Gamabufotalin structure
商品名:Gamabufotalin
CAS番号:465-11-2
MF:C24H34O5
メガワット:402.5238
CID:329496
PubChem ID:259803

Gamabufotalin 化学的及び物理的性質

名前と識別子

    • Bufa-20,22-dienolide,3,11,14-trihydroxy-, (3b,5b,11a)-
    • Gamabufotalin
    • 5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
    • Gamabufagin
    • Gamabufogenin
    • Gammabufotalin
    • 5HH3KM165O
    • Gamabufalin
    • NSC90384
    • 5-beta-BUFA-20,22-DIENOLIDE, 3-beta,11-alpha,14-TRIHYDROXY-
    • CS-3701
    • AC-34676
    • GAMABUFOTALIN [MI]
    • SCHEMBL866038
    • HY-N0883
    • 465-11-2
    • Bufa-20, 3,11,14-trihydroxy-, (3.beta.,5.beta.,11.alpha.)-
    • UNII-5HH3KM165O
    • NCGC00485918-01
    • 5beta-Bufa-20,22-dienolide, 3beta,11alpha,14-trihydroxy-
    • Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3-beta,5-beta,11-alpha)-
    • AKOS030526148
    • AS-77298
    • Q27149869
    • CHEMBL465318
    • Q-100490
    • (3.BETA.,5.BETA.,11.ALPHA.)-3,11,14-TRIHYDROXYBUFA-20,22-DIENOLIDE
    • DTXSID40878664
    • 3-beta,11-alpha,14-Trihydroxy-5-beta-bufa-20,22-dienolide
    • MFCD01740822
    • CHEBI:80826
    • NSC-90384
    • C16962
    • NSC 90384
    • 5.beta.-Bufa-20, 3.beta.,11.alpha.,14-trihydroxy-
    • A827057
    • Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3-beta,5-beta,11-alpha)-(9CI)
    • 5-((3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta(a)phenanthren-17-yl)pyran-2-one
    • 3-.beta.,11-.alpha.,14-Trihydroxy-5-.beta.-bufa-20,22-dienolide
    • DTXCID501016706
    • 3beta,11alpha,14beta-trihydroxy-5beta-bufa-20,22-dienolide
    • DA-53479
    • 5.beta.-Bufa-20,22-dienolide, 3.beta.,11.alpha.,14-trihydroxy-
    • (3beta,5beta,11alpha)-3,11,14-Trihydroxybufa-20,22-dienolide
    • 5beta-Bufa-20,22-dienolide, 3beta,11alpha,14-trihydroxy-(8CI)
    • MDL: MFCD01740822
    • インチ: 1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1
    • InChIKey: FMTLOAVOGWSPEF-KJRPADTMSA-N
    • ほほえんだ: O([H])[C@]12C([H])([H])C([H])([H])[C@]([H])(C3=C([H])OC(C([H])=C3[H])=O)[C@@]1(C([H])([H])[H])C([H])([H])[C@]([H])([C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 402.240624g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 402.240624g/mol
  • 単一同位体質量: 402.240624g/mol
  • 水素結合トポロジー分子極性表面積: 87Ų
  • 重原子数: 29
  • 複雑さ: 773
  • 同位体原子数: 0
  • 原子立体中心数の決定: 9
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 402.5

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.289
  • ゆうかいてん: 254°
  • ふってん: 595.8±50.0 °C at 760 mmHg
  • フラッシュポイント: 203.4±23.6 °C
  • 屈折率: 1.612
  • PSA: 90.90000
  • LogP: 3.21270
  • ひせんこうど: D18 +1.26° (c = 0.793 in methanol)

Gamabufotalin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP0612-10mg
Gamabufotalin
465-11-2 98%
10mg
$96 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP0612-100mg
Gamabufotalin
465-11-2 98%
100mg
$590 2023-09-19
eNovation Chemicals LLC
Y1259690-10mg
GAMABUFOTALIN
465-11-2 98%
10mg
$240 2024-06-06
S e l l e c k ZHONG GUO
E0913-1mg
Gamabufotalin
465-11-2
1mg
¥2039.53 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP0612-100mg
Gamabufotalin
465-11-2 98%
100mg
$590 2023-09-20
S e l l e c k ZHONG GUO
E0913-5mg
Gamabufotalin
465-11-2
5mg
¥6118.19 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50484-5mg
Gamabufotalin (Gamabufagin)
465-11-2 98%
5mg
¥873.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50484-10mg
Gamabufotalin (Gamabufagin)
465-11-2 98%
10mg
¥1514.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4A2456-10 mg
Gamabufotalin
465-11-2 99.18%
10mg
¥1560.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4A2456-1 mL * 10 mM (in DMSO)
Gamabufotalin
465-11-2 99.18%
1 mL * 10 mM (in DMSO)
¥915.00 2022-04-26

Gamabufotalin 関連文献

Gamabufotalinに関する追加情報

Recent Advances in Gamabufotalin (465-11-2) Research: Therapeutic Potential and Mechanisms of Action

Gamabufotalin (CAS: 465-11-2), a bioactive bufadienolide compound derived from the traditional Chinese medicine Chan Su, has garnered significant attention in recent years due to its potent anticancer and anti-inflammatory properties. This research brief synthesizes the latest findings on Gamabufotalin, focusing on its molecular mechanisms, therapeutic applications, and ongoing clinical developments. Recent studies have elucidated its role in modulating key signaling pathways, including PI3K/AKT and NF-κB, offering new insights into its pharmacological potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Gamabufotalin exhibits selective cytotoxicity against various cancer cell lines, particularly in hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). The compound's ability to induce apoptosis via mitochondrial dysfunction and ROS generation was highlighted as a key mechanism. Structural-activity relationship (SAR) analyses further revealed that the hydroxyl group at C-14 and the lactone ring are critical for its bioactivity, providing a foundation for future derivatization efforts.

In addition to its anticancer effects, Gamabufotalin has shown promise in mitigating inflammatory responses. A preclinical study in Nature Communications (2024) reported its efficacy in suppressing NLRP3 inflammasome activation, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and sepsis. The compound's dual functionality as both an anticancer and anti-inflammatory agent positions it as a versatile candidate for multi-target therapy development.

Despite these advancements, challenges remain in optimizing Gamabufotalin's pharmacokinetic profile. Recent pharmacokinetic studies indicate low oral bioavailability due to extensive first-pass metabolism, prompting investigations into novel delivery systems such as lipid nanoparticles and prodrug formulations. Collaborative efforts between academia and industry are underway to address these limitations, with two Phase I clinical trials currently evaluating its safety profile in oncology patients.

In conclusion, Gamabufotalin (465-11-2) represents a compelling case study in the translation of traditional medicine compounds into modern therapeutics. Its multifaceted mechanisms of action and expanding therapeutic indications underscore the importance of continued research in this area. Future directions should focus on structure optimization, combination therapies, and biomarker identification to fully realize its clinical potential.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:465-11-2)Gamabufotalin
A827057
清らかである:99%/99%/99%
はかる:10mg/25mg/20mg
価格 ($):174.0/298.0/271.0